Thymolphthalexone
Overview
Description
Thymolphthalexone, also known as Thymolphthalein Complexone, is a chemical compound with the molecular formula C38H44N2O12 and a molecular weight of 720.77 g/mol . It is a derivative of thymolphthalein and is used primarily as a complexometric indicator. This compound is known for its ability to change color in response to pH variations, making it useful in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymolphthalexone can be synthesized from thymolphthalein through a series of chemical reactions. The synthesis typically involves the reaction of thymolphthalein with ethylenediaminetetraacetic acid (EDTA) under controlled conditions. The reaction is carried out in an alkaline medium, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Thymolphthalexone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylated derivatives, while substitution reactions can produce a variety of substituted this compound compounds .
Scientific Research Applications
Thymolphthalexone has a wide range of applications in scientific research, including:
Chemistry: It is used as a complexometric indicator in titrations to determine the concentration of metal ions in solutions.
Biology: this compound is employed in studies involving pH changes and buffering capacities of biological systems.
Medicine: The compound is used in diagnostic assays and research related to metabolic pathways.
Industry: this compound finds applications in the manufacturing of pH indicators and other analytical reagents
Mechanism of Action
Thymolphthalexone operates through a color change mechanism. Under basic or alkaline conditions, the compound undergoes deprotonation, leading to a structural rearrangement that results in a color change from colorless to various shades of blue and purple. This property makes it an effective pH indicator .
Comparison with Similar Compounds
Thymolphthalein: A closely related compound used as a pH indicator with a similar color change mechanism.
Phenolphthalein: Another pH indicator with a different pH transition range and color change properties.
Cresolphthalein: Similar in structure and function but with distinct chemical properties.
Uniqueness: Thymolphthalexone is unique due to its specific molecular structure, which imparts distinct colorimetric properties. Its ability to form stable complexes with metal ions makes it particularly valuable in complexometric titrations .
Properties
IUPAC Name |
2-[[5-[1-[3-[[carboxylatomethyl(carboxymethyl)azaniumyl]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxymethyl)azaniumyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N2O12/c1-19(2)24-11-29(21(5)26(35(24)49)13-39(15-31(41)42)16-32(43)44)38(28-10-8-7-9-23(28)37(51)52-38)30-12-25(20(3)4)36(50)27(22(30)6)14-40(17-33(45)46)18-34(47)48/h7-12,19-20,49-50H,13-18H2,1-6H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXCADFSYJNMEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C[NH+](CC(=O)O)CC(=O)[O-])O)C(C)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)C[NH+](CC(=O)O)CC(=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N2O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1913-93-5 | |
Record name | Thymolphthalexon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1913-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-((3-Oxo-1(3H)-isobenzofuranylidene)bis((6-hydroxy-2-methyl-5-(1-methylethyl)-3,1-phenylene)methylene))bis(N-(carboxymethyl)glycine) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001913935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Thymolphthalexone interact with metal ions, and what are the downstream analytical applications?
A1: this compound (TPN) forms complexes with various metal ions, including iron, copper, cadmium, bismuth, and lead. [, ] This interaction is based on the chelation of the metal ion by the TPN molecule. The formation of these complexes alters their electrochemical properties, allowing for their detection and quantification using adsorptive stripping voltammetry. [, ] In this technique, the metal-TPN complexes are adsorbed onto a mercury electrode surface, followed by their reduction and detection as a measurable electrical signal. [, ]
Q2: What is the significance of studying the dissociation constants of this compound?
A2: Understanding the dissociation constants of TPN provides crucial information about its ability to bind metal ions at different pH values. [] This information is essential for optimizing analytical methods like adsorptive stripping voltammetry, where the pH of the solution can significantly influence the sensitivity and selectivity of metal ion detection.
Q3: Can you elaborate on the application of this compound in determining specific metal ions?
A3: Research demonstrates the successful application of TPN in the simultaneous determination of multiple metal ions in various samples. For instance, one study showcased a method for the simultaneous determination of iron, copper, and cadmium using TPN and adsorptive stripping voltammetry. [] This method exhibited high sensitivity, with detection limits in the ng mL−1 range for all three metals. [] Another study demonstrated a similar approach for the simultaneous determination of copper, bismuth, and lead. [] These applications highlight the versatility of TPN as a reagent in analytical chemistry, particularly in environmental monitoring and trace metal analysis.
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